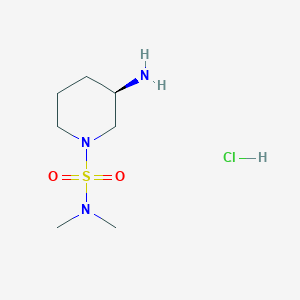

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Description

(3R)-3-Amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride (CAS: 1807921-11-4) is a chiral piperidine derivative with a sulfonamide functional group. Its molecular formula is C₇H₁₈ClN₃O₂S, and it has a molecular weight of 243.75 g/mol . The compound features a piperidine ring substituted at the 3-position with an amino group and at the 1-position with a dimethyl sulfonamide moiety. The stereochemistry at the 3-position (R-configuration) is critical for its interactions with biological targets. Key identifiers include MFCD28505776 and the InChIKey CGTIRAPEJOPAQL-OGFXRTJISA-N .

Properties

IUPAC Name |

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(8)6-10;/h7H,3-6,8H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTIRAPEJOPAQL-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)N1CCC[C@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807921-11-4 | |

| Record name | (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride typically involves multiple steps. One common method is the reductive amination of a suitable ketone or aldehyde with an amine, followed by sulfonation. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the reductive amination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme-substrate binding or disruption of protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Insights

Core Structure Variations: The target compound’s sulfonamide group at the 1-position distinguishes it from analogs with aryl (e.g., fluorophenyl in Compound 5) or benzyl (e.g., Compound 3) substituents.

Stereochemical Impact :

- The (3R) configuration in the target compound contrasts with the (3S,4S) configuration in Compound 3. Such stereochemical differences significantly alter binding to enzymes like JAK3, as seen in Tofacitinib intermediates .

Synthesis Pathways: The target compound’s synthesis likely involves sulfonylation of a piperidine precursor, whereas analogs like Compound 5 require multi-step coupling with tetrahydroisoquinoline carboxamides using reagents like HBTU and NEt₃ .

Biological Activity

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and enzymatic research. Its unique structural features, including an amino group, a piperidine ring, and a sulfonamide moiety, contribute to its diverse applications in enzyme inhibition and potential therapeutic effects.

Chemical Structure and Properties

The compound's molecular formula is , and it is characterized by the following structural elements:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Sulfonamide Group : Contributes to the compound's biological activity by allowing interactions with various enzymes.

- Dimethylamino Group : Enhances solubility and bioavailability.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor. The compound can inhibit specific enzymes by binding to their active sites or interfering with substrate interactions. This inhibition can lead to various biological effects, including modulation of metabolic pathways and disruption of cellular processes.

1. Enzyme Inhibition

Research indicates that this compound has been employed in studies focusing on enzyme inhibition. This includes:

- Carbonic Anhydrase Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in organisms.

- Protease Inhibition : It has been investigated for its ability to inhibit proteases involved in viral replication, particularly in the context of HIV research.

2. Antiviral Activity

In a study examining various piperidine derivatives, compounds similar to this compound demonstrated antiviral properties against HIV-1. The evaluation included:

- EC50 Values : The effective concentration at which 50% of the virus is inhibited was determined, showing promising results for derivatives with similar structures .

| Compound | EC50 (nmol/L) | CC50 (μmol/L) | SI (Selectivity Index) |

|---|---|---|---|

| 9a | 2.20 | 215 | 97,727 |

| 15a | 1.75 | 117 | 66,857 |

3. Anticancer Potential

Recent studies have indicated that piperidine derivatives may exhibit anticancer activity. For instance, certain derivatives showed enhanced cytotoxicity and apoptosis induction in cancer cell lines when compared to standard treatments like bleomycin .

Case Study: Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties of this compound revealed its effectiveness against specific targets such as carbonic anhydrases and proteases. This study highlighted the structure–activity relationship (SAR) that elucidated how modifications to the piperidine structure could enhance inhibitory potency.

Clinical Relevance

The compound's potential as a therapeutic agent is underscored by its application in developing drugs aimed at treating viral infections and certain cancers. Ongoing research continues to explore its efficacy and safety profiles in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.